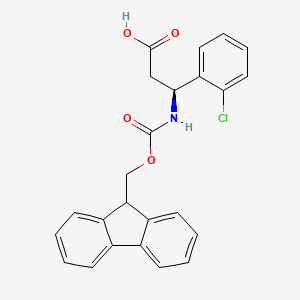

(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of “(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate” involves several steps. One method involves the use of ammonium hydroxide, (benzotriazo-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, and N-ethyl-N,N-diisopropylamine . The reaction conditions include a temperature of -20 degrees Celsius, followed by an increase to room temperature over a period of 3 hours . Another method involves the use of N-ethylmorpholine and hexamethylphosphorous triamide dichloride in dichloromethane .

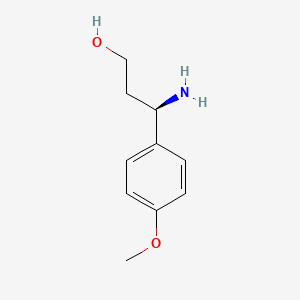

Molecular Structure Analysis

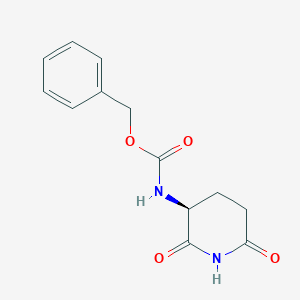

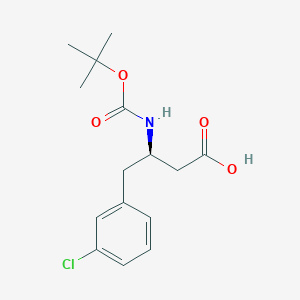

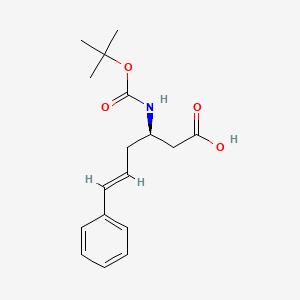

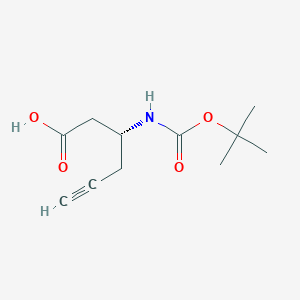

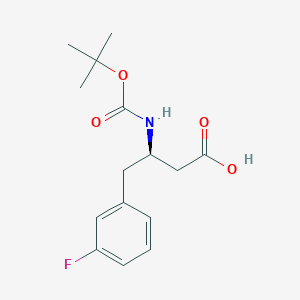

The molecular formula of “(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate” is C13H14N2O4 . Its molecular weight is 262.27 . The InChI Code is 1S/C13H14N2O4/c16-11-7-6-10 (12 (17)15-11)14-13 (18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,14,18) (H,15,16,17)/t10-/m0/s1 .

Chemical Reactions Analysis

The chemical reactions involving “(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate” are complex and can yield different products depending on the conditions .

Physical And Chemical Properties Analysis

“(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate” is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

科学研究应用

Synthesis and Biological Evaluation

The compound is explored in the synthesis and biological evaluation of thalidomide derivatives, which are potential anti-psoriasis agents. For instance, 2-[1-(3-chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione showed higher potency than thalidomide in inhibiting TNF-α and IL-6 expression in HaCaT cells, demonstrating its potential as a novel anti-psoriasis agent (Tang et al., 2018).

Catalyst in Organic Reactions

The compound has been utilized in organic reactions as a catalyst. For example, it facilitated the intramolecular hydroamination of N-allenyl carbamates for the formation of piperidine derivatives, demonstrating its versatility in synthetic organic chemistry (Zhang et al., 2006).

Antibacterial Applications

Compounds structurally related to (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, such as (3-benzyl-5-hydroxyphenyl)carbamates, have shown potential as new antibacterial agents against Gram-positive bacteria. This highlights the scope of these compounds in addressing drug resistance in bacteria (Liang et al., 2020).

Antimitotic and Anticancer Applications

Derivatives of this compound have been studied for their antimitotic and anticancer activities. For instance, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, a related compound, showed activity in various biological systems indicating its potential in cancer therapy (Temple & Rener, 1992).

Enzyme Inhibition Studies

Novel sulfonamide-based carbamates of this class have been explored as selective inhibitors of enzymes like butyrylcholinesterase (BChE). This suggests its potential application in treating diseases like Alzheimer's (Magar et al., 2021).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

benzyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFWWAGUYKLJRN-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427381 |

Source

|

| Record name | (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate | |

CAS RN |

22785-43-9 |

Source

|

| Record name | (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)